An In-Depth Technical Guide to 5-Bromo-2-chloro-4-hydroxybenzaldehyde: Properties, Synthesis, and Applications in Research and Development
An In-Depth Technical Guide to 5-Bromo-2-chloro-4-hydroxybenzaldehyde: Properties, Synthesis, and Applications in Research and Development
Executive Summary: 5-Bromo-2-chloro-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde whose specific substitution pattern imparts a unique reactivity profile, making it a valuable intermediate in synthetic organic chemistry. The presence of three distinct functional groups—aldehyde, hydroxyl, and two different halogens—on the benzene ring allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, outlines a plausible synthetic pathway, and explores its applications, particularly as a scaffold in the design and synthesis of novel bioactive molecules for drug discovery. The strategic positioning of the electron-withdrawing and donating groups governs the reactivity at each functional site, offering chemists precise control over molecular construction.
Introduction to 5-Bromo-2-chloro-4-hydroxybenzaldehyde
Halogenated phenolic aldehydes are a cornerstone of modern medicinal chemistry and materials science. The introduction of halogen atoms into an organic molecule can significantly alter its physical, chemical, and biological properties.[1][2] Halogens can enhance metabolic stability, improve membrane permeability, and introduce the potential for halogen bonding—a specific noncovalent interaction increasingly exploited in drug design.[1][3]
5-Bromo-2-chloro-4-hydroxybenzaldehyde belongs to this critical class of compounds. It is a trifunctional aromatic building block, featuring:
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An aldehyde group (-CHO) : An electrophilic center for nucleophilic addition and condensation reactions.
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A hydroxyl group (-OH) : A nucleophilic site for etherification and esterification, and an activating group for electrophilic aromatic substitution.
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Bromo and Chloro substituents : These halogens deactivate the aromatic ring towards electrophilic substitution but also serve as directing groups and modulate the overall electronic properties and lipophilicity of the molecule.
The specific arrangement of these groups—a hydroxyl group para to the bromine, a chlorine atom ortho to the aldehyde, and a bromine atom meta to the aldehyde—creates a nuanced reactivity profile that is highly valuable for the synthesis of complex molecular architectures. This guide will delve into the technical details of this compound for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
Chemical Identity
A precise understanding of the molecule's identity is fundamental. While the user-specified "5-Bromo-2-chloro-4-hydroxybenzaldehyde" is a valid chemical name, it is important to note that its isomer, 5-Bromo-4-chloro-2-hydroxybenzaldehyde (CAS No. 876492-31-8) , is more commonly documented in chemical supplier databases.[4][5][6] For the purpose of this guide, we will focus on the structure as named by the user, noting that experimental data may be limited and is often inferred from closely related isomers.
Structural Analysis
The structure of 5-Bromo-2-chloro-4-hydroxybenzaldehyde is depicted below. The numbering of the benzene ring begins at the carbon bearing the aldehyde group.
Caption: Chemical structure of 5-Bromo-2-chloro-4-hydroxybenzaldehyde.
Physicochemical Data
Quantitative data for this specific isomer is not widely published. The table below includes data for the parent compound and a closely related, commercially available isomer, 3-Bromo-5-chloro-2-hydroxybenzaldehyde, to provide context.
| Property | 5-Bromo-2-chloro-4-hydroxybenzaldehyde (Predicted/Inferred) | 3-Bromo-5-chloro-2-hydroxybenzaldehyde (Experimental)[7][8] | 4-Hydroxybenzaldehyde (Reference)[9][10] |
| CAS Number | Not readily available | 19652-32-5 | 123-08-0 |
| Molecular Formula | C₇H₄BrClO₂ | C₇H₄BrClO₂ | C₇H₆O₂ |
| Molecular Weight | 235.46 g/mol | 235.46 g/mol | 122.12 g/mol |
| Appearance | Expected: White to yellow solid | Yellow crystal powder | White to light yellow crystalline powder |
| Melting Point | N/A | 84-88 °C | 115-118 °C |
| Solubility | Expected: Soluble in DMSO, acetone, ethanol; slightly soluble in water | N/A | Slightly soluble in water; soluble in ethanol, ether |
Spectral Data Insights
While experimental spectra for the title compound are not available, predictions based on its structure can be made:
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¹H NMR: One would expect distinct signals for the aldehyde proton (~10 ppm), the phenolic proton (variable, ~5-7 ppm), and two aromatic protons, each appearing as a singlet due to the lack of adjacent protons.
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¹³C NMR: Approximately 7 unique carbon signals would be expected, including the aldehyde carbonyl carbon (~190 ppm), the carbon bearing the hydroxyl group (~155-160 ppm), and carbons bonded to the halogens.
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IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (~1650-1680 cm⁻¹), a broad O-H stretch for the phenol (~3200-3400 cm⁻¹), and C-Br/C-Cl stretches in the fingerprint region.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio).
Synthesis and Chemical Reactivity
Plausible Synthetic Route
A logical synthetic approach to 5-Bromo-2-chloro-4-hydroxybenzaldehyde would start from a more readily available precursor, such as 2-chloro-4-hydroxybenzaldehyde. The key step is the regioselective bromination of the aromatic ring. The hydroxyl group is a strong activating, ortho-, para- director, while the aldehyde and chloro groups are deactivating. The position ortho to the powerful hydroxyl group (C3) and the other ortho position (C5) are the most activated sites for electrophilic aromatic substitution. Steric hindrance from the adjacent chlorine might slightly disfavor substitution at C3, making C5 a likely site for bromination.
Caption: Proposed workflow for the synthesis of the title compound.
Exemplary Synthesis Protocol
This protocol is illustrative and based on standard procedures for the bromination of activated phenols.
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Reaction Setup: To a solution of 2-chloro-4-hydroxybenzaldehyde (1.0 eq.) in acetonitrile (MeCN) in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature.
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Causality: Acetonitrile is chosen as the solvent because it is relatively polar and aprotic, suitable for this type of electrophilic substitution. NBS is a mild and selective brominating agent, which is preferable to elemental bromine for avoiding over-bromination and handling hazards.
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Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine to remove any remaining succinimide and inorganic salts.
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Self-Validation: The washing steps are critical for removing impurities that could interfere with crystallization or chromatography. The success of this purification step can be checked by a clean TLC of the organic layer.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-Bromo-2-chloro-4-hydroxybenzaldehyde.
Core Principles of Reactivity
The utility of this compound stems from the distinct reactivity of its three functional regions:
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The Aldehyde Group: This group is a primary site for nucleophilic attack. It readily undergoes reactions such as Wittig olefination, reductive amination to form benzylamines, and condensation with active methylene compounds (e.g., malononitrile) to form more complex structures.[11][12] The presence of the ortho-chlorine atom inductively withdraws electron density, slightly increasing the electrophilicity of the aldehyde carbon.
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The Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated with a base to form a potent phenoxide nucleophile, which can then be alkylated or acylated to form ethers and esters, respectively. This is a common strategy for modifying solubility and biological activity.[13]
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The Aromatic Ring: While generally deactivated by the aldehyde and halogen substituents, the ring is strongly activated by the hydroxyl group. The positions ortho to the hydroxyl (C3 and C5) are the most electron-rich. Since C5 is already brominated, any further electrophilic substitution would likely target the C3 position, though this would be a challenging transformation due to the existing substitution pattern.
Key Applications in Drug Discovery
The trifunctional nature of 5-Bromo-2-chloro-4-hydroxybenzaldehyde makes it an attractive starting point for generating libraries of diverse compounds for biological screening.[2] Halogenated salicylaldehydes are precursors to a wide range of bioactive molecules, including Schiff bases, chalcones, and various heterocyclic scaffolds with demonstrated anticancer, antimicrobial, and anti-inflammatory activities.[14][15]
Role as a Scaffold for Bioactive Molecules
This aldehyde can serve as a rigid scaffold onto which other functionalities can be built. For instance, its derivatives are used in the synthesis of inhibitors for various enzymes or as ligands for metal complexes with therapeutic potential.[15][16] The bromine atom, in particular, is not just a placeholder; it can form halogen bonds with biological targets and provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further complexity.
Example Application: Synthesis of a Schiff Base Linker
Schiff base formation (reaction of an aldehyde with a primary amine) is a robust and efficient reaction for linking molecular fragments. This is a common first step in the synthesis of more complex heterocyclic systems or for creating ligands for coordination chemistry.[15]
Caption: Synthetic pathway from the title compound to a heterocyclic system.
Potential Biological Mechanisms
While direct biological data on 5-Bromo-2-chloro-4-hydroxybenzaldehyde is scarce, its structural motifs are present in compounds with known mechanisms of action. For example, many phenolic compounds exert anti-inflammatory effects by inhibiting key signaling pathways like NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). The hydroxyl and aldehyde groups can form hydrogen bonds within the active sites of enzymes, while the halogenated phenyl ring can engage in hydrophobic and halogen bonding interactions, contributing to binding affinity and selectivity.[1][3]
Conclusion
5-Bromo-2-chloro-4-hydroxybenzaldehyde is a synthetically valuable building block with significant potential in drug discovery and materials science. Its carefully arranged functional groups provide multiple handles for chemical modification, allowing for the systematic construction of complex molecules. The presence of both bromine and chlorine atoms offers a unique opportunity to tune the compound's electronic and lipophilic properties, which are critical for optimizing biological activity and pharmacokinetic profiles. While more research is needed to fully characterize this specific isomer and its derivatives, the principles of its reactivity, grounded in the behavior of related compounds, confirm its status as a high-potential scaffold for developing next-generation therapeutics and functional materials.
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